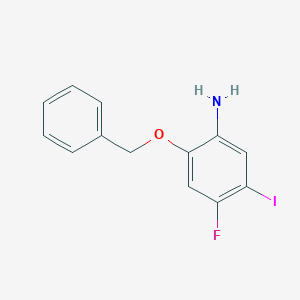
(5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine is a heterocyclic aromatic amine compound. It features a unique structure with bromine, chlorine, and methyl substituents on an isoquinoline ring, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often use reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Researchers are investigating its use in developing new treatments for bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its stable aromatic structure .
Wirkmechanismus
The mechanism of action of (5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-8-methylquinoline: Similar in structure but lacks the chlorine and methanamine groups.
7-Bromo-5-chloroquinolin-8-ol: Contains bromine and chlorine but differs in the position of substituents and lacks the methanamine group.
Uniqueness
What sets (5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine apart is its combination of bromine, chlorine, and methanamine groups on the isoquinoline ring. This unique arrangement provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H10BrClN2 |
|---|---|
Molekulargewicht |
285.57 g/mol |
IUPAC-Name |
(5-bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H10BrClN2/c1-6-4-8(12)7-2-3-15-9(5-14)10(7)11(6)13/h2-4H,5,14H2,1H3 |
InChI-Schlüssel |
WGYGJHAMQMVVJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CN=C(C2=C1Cl)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate](/img/structure/B13332452.png)

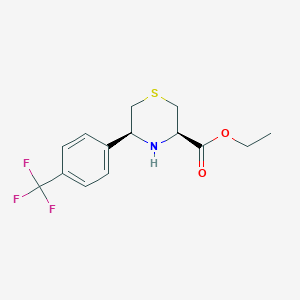
![(R)-3-Azaspiro[5.5]undecan-7-amine](/img/structure/B13332468.png)
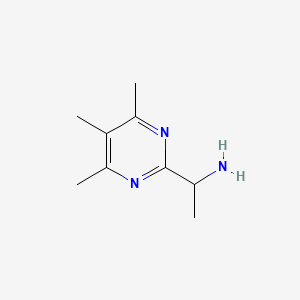
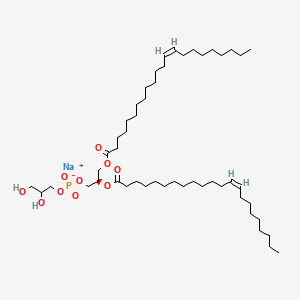
![5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13332494.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium](/img/structure/B13332495.png)
![2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332497.png)
![3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13332510.png)
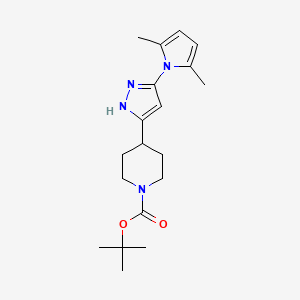
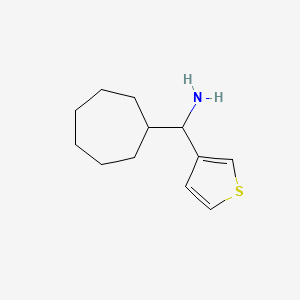
![6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13332521.png)
